Cas no 1600700-31-9 (6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde)

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a versatile heterocyclic compound with notable reactivity in organic synthesis. Its unique structure allows for efficient transformations into various substituted pyridines, providing a valuable tool for medicinal chemistry and material science applications. This compound exhibits high purity and stability, facilitating reliable synthetic processes and research endeavors.
6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde structure
1600700-31-9 structure
商品名:6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
CAS番号:1600700-31-9
MF:C11H12N2O
メガワット:188.225782394409
CID:5743581
PubChem ID:114411121

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
    • EN300-725385
    • 1600700-31-9
    • [1(2H),2'-Bipyridine]-5'-carboxaldehyde, 3,6-dihydro-
    • インチ: 1S/C11H12N2O/c14-9-10-4-5-11(12-8-10)13-6-2-1-3-7-13/h1-2,4-5,8-9H,3,6-7H2
    • InChIKey: JXHZQTBBVYKXTP-UHFFFAOYSA-N
    • ほほえんだ: O=CC1=CN=C(C=C1)N1CC=CCC1

計算された属性

  • せいみつぶんしりょう: 188.094963011g/mol
  • どういたいしつりょう: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 227
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

  • 密度みつど: 1.177±0.06 g/cm3(Predicted)
  • ふってん: 373.5±42.0 °C(Predicted)
  • 酸性度係数(pKa): 5.01±0.29(Predicted)

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725385-2.5g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
2.5g
$1650.0 2025-03-11
Enamine
EN300-725385-0.05g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
0.05g
$707.0 2025-03-11
Enamine
EN300-725385-0.1g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
0.1g
$741.0 2025-03-11
Enamine
EN300-725385-0.25g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
0.25g
$774.0 2025-03-11
Enamine
EN300-725385-5.0g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
5.0g
$2443.0 2025-03-11
Enamine
EN300-725385-0.5g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
0.5g
$809.0 2025-03-11
Enamine
EN300-725385-10.0g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
10.0g
$3622.0 2025-03-11
Enamine
EN300-725385-1.0g
6-(1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
1600700-31-9 95.0%
1.0g
$842.0 2025-03-11

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde 関連文献

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehydeに関する追加情報

Introduction to 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde (CAS No. 1600700-31-9)

6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1600700-31-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aldehyde exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic organic chemistry. The compound's molecular structure combines a pyridine core with a tetrahydropyridine substituent, making it a versatile scaffold for developing novel bioactive molecules.

The tetrahydropyridine moiety in the name is particularly noteworthy, as it introduces a cyclic amine functionality that can interact with biological targets in diverse ways. This structural feature has been explored in various therapeutic contexts, including central nervous system (CNS) disorders and inflammatory diseases. Recent advancements in medicinal chemistry have highlighted the importance of such scaffolds in designing molecules with enhanced pharmacological properties.

In the context of modern drug development, 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde serves as a valuable intermediate in synthesizing more complex pharmacophores. Its aldehyde group provides a reactive site for further functionalization, enabling chemists to tailor the molecule's properties for specific biological activities. For instance, aldehydes are commonly used in condensation reactions to form Schiff bases or other heterocyclic systems, which can exhibit potent interactions with enzymes and receptors.

One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The pyridine and tetrahydropyridine moieties are both known to have favorable interactions with neurotransmitter systems. Studies have suggested that derivatives of this scaffold may modulate the activity of receptors such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and neurodegenerative diseases. The aldehyde functional group further enhances its utility by allowing for derivatization into more complex structures that could improve bioavailability and target specificity.

Recent research has also explored the compound's utility in the development of antiviral agents. The structural motif of 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has shown promise in inhibiting certain viral proteases and polymerases. By leveraging computational modeling and high-throughput screening techniques, researchers have identified analogs of this compound that exhibit inhibitory activity against pathogens affecting humans. This underscores the importance of heterocyclic aldehydes as building blocks in antiviral drug discovery.

The synthesis of 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods often employ palladium-catalyzed cross-coupling reactions to construct the pyridine-tetrahydropyridine core. Alternatively, biocatalytic approaches have been explored to improve yields and reduce environmental impact. These advances reflect the broader trend toward sustainable chemical synthesis in pharmaceutical research.

The pharmacokinetic profile of derivatives derived from 6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is another critical area of investigation. Researchers are particularly interested in optimizing solubility and metabolic stability to enhance oral bioavailability. Techniques such as structure-activity relationship (SAR) studies help refine the molecular structure to achieve desired pharmacokinetic properties. This iterative process is essential for translating promising laboratory findings into viable therapeutic candidates.

Moreover,the compound's role in material science has not been overlooked. Beyond its pharmaceutical applications,the unique electronic properties of its heterocyclic framework make it a candidate for use in organic electronics,such as light-emitting diodes (OLEDs) and conductive polymers. The interplay between steric hindrance and electronic distribution within the molecule can be fine-tuned to modulate its optoelectronic behavior,opening up new avenues for research at the interface of chemistry and engineering.

In conclusion,6-(1,2,3,6-Tetrahydropyridin-1-yl)pyridine-3-carbaldehyde (CAS No. 1600700-31-9) is a multifaceted compound with significant potential across multiple domains of science and industry。 Its unique structural features make it an invaluable tool for medicinal chemists,drug developers,and materials scientists alike。 As research continues to uncover new applications for this molecule,its importance is likely to grow,further solidifying its place as a cornerstone of modern chemical innovation。

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